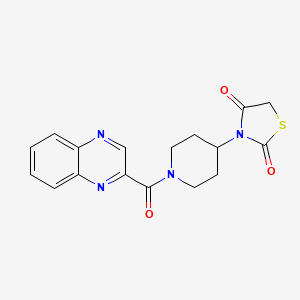
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using diverse spectroscopic techniques . These techniques can easily identify their main spectral features .Chemical Reactions Analysis
The compound can be used in peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of quinoxaline, including those containing thiazolidine-2,4-dione, exhibit significant antimicrobial activity. A study by El-Gendy et al. (1995) detailed the synthesis of some quinoxaline derivatives with indoline-2,3-dione or thiazolidinone residues, demonstrating growth inhibitory activity against several bacterial species, such as Staphylococcus aureus and Escherichia coli. These findings suggest potential use in developing new antimicrobial agents El-Gendy et al., 1995.
Anticancer Activity
Another significant area of application is in anticancer therapy. Ekbatani et al. (2018) synthesized novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione and evaluated their antitumor activity against several cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). The results showed promising anti-cancer activity, indicating the potential for these compounds to be developed further as cancer treatments Ekbatani et al., 2018.
Insecticidal Potential
Alanazi et al. (2022) conducted a study on novel quinoxaline derivatives for their insecticidal potential against Aphis craccivora. The research highlighted the synthesis of thiazolidinone derivatives via microwave irradiation and their successful application as toxicological agents against cowpea aphids. This study opens the door to environmentally friendly insecticides based on quinoxaline derivatives Alanazi et al., 2022.
将来の方向性
作用機序
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, such as the ppar-γ receptor and cytoplasmic mur ligases, leading to improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
Based on the known actions of similar tzd analogues, it can be inferred that the compound may affect the insulin signaling pathway and bacterial cell wall synthesis pathway .
Pharmacokinetics
It is known that modifications to the structure of similar compounds can substantially alter their physicochemical properties (size, charge, lipophilicity), which can improve their pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
Based on the known actions of similar tzd analogues, it can be inferred that the compound may lead to improved insulin sensitivity in cells and inhibition of bacterial growth .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGSQNTZZTUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

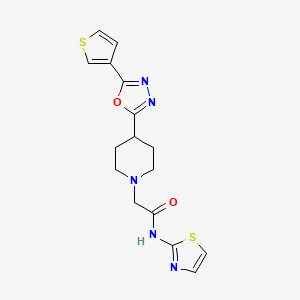
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
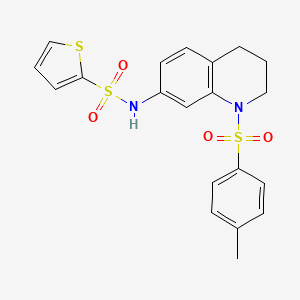
![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)
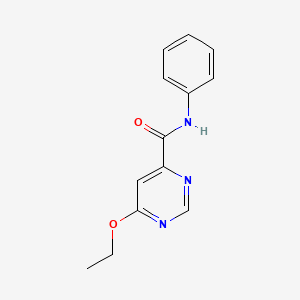
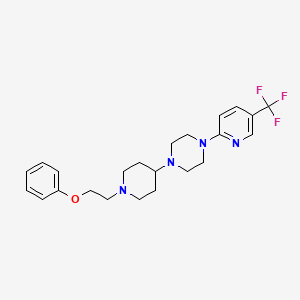
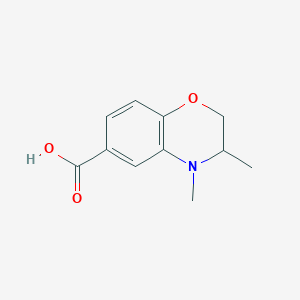
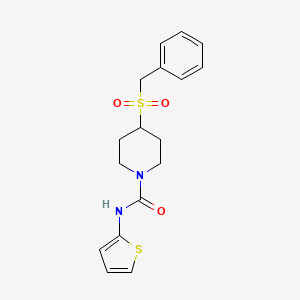
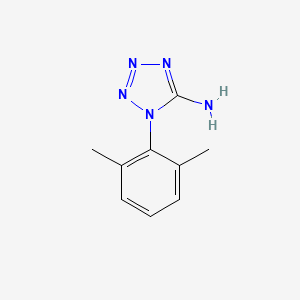
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)
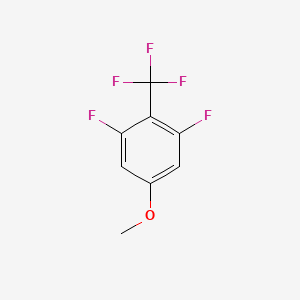
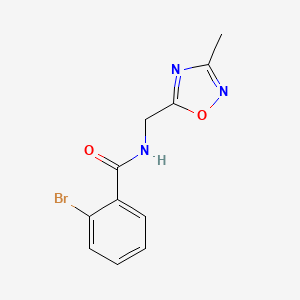
![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)